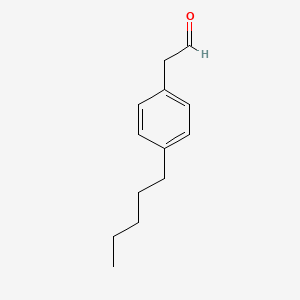
4N-Pentylacetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4N-Pentylacetophenone typically involves the Friedel-Crafts acylation of 4-pentylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{C}5\text{H}{11} + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{C}5\text{H}{11})\text{COCH}_3 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 4N-Pentylacetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: 4-pentylbenzoic acid.
Reduction: 1-(4-pentylphenyl)ethanol.
Substitution: 4-nitro-4’-pentylacetophenone (nitration product).
Wissenschaftliche Forschungsanwendungen
4N-Pentylacetophenone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmacological agent due to its structural similarity to bioactive compounds.
Industry: It is utilized in the production of fragrances and as an intermediate in the synthesis of fine chemicals.
Wirkmechanismus
The mechanism of action of 4N-Pentylacetophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The carbonyl group in the compound can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the hydrophobic pentyl group can interact with lipid membranes, affecting membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Acetophenone: The parent compound, which lacks the pentyl group.
4-Methylacetophenone: Similar structure with a methyl group instead of a pentyl group.
4-Ethylacetophenone: Contains an ethyl group at the para position.
Comparison: 4N-Pentylacetophenone is unique due to the presence of the longer pentyl chain, which imparts different physicochemical properties compared to its shorter-chain analogs. This difference can influence its reactivity, solubility, and interaction with biological systems, making it a valuable compound for specific applications.
Eigenschaften
Molekularformel |
C13H18O |
|---|---|
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
2-(4-pentylphenyl)acetaldehyde |
InChI |
InChI=1S/C13H18O/c1-2-3-4-5-12-6-8-13(9-7-12)10-11-14/h6-9,11H,2-5,10H2,1H3 |
InChI-Schlüssel |
BLOYVXAQVGSTAP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


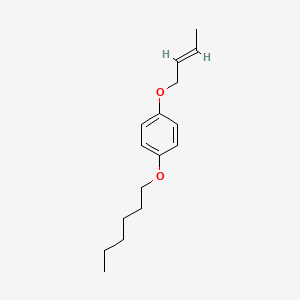
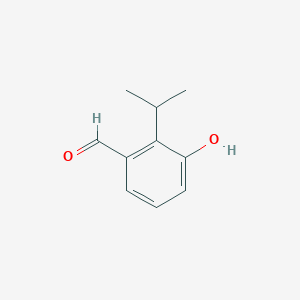

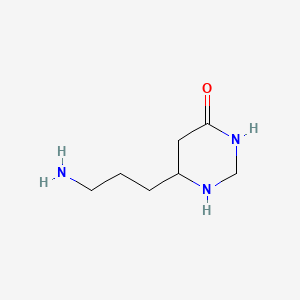

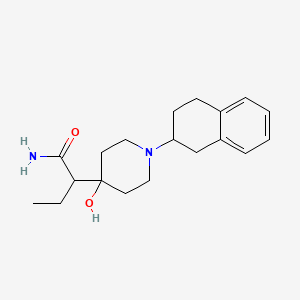
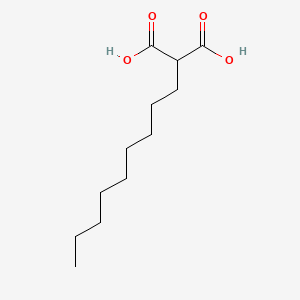
![2-[(2E,6E)-8-hydroxy-3,7-dimethylocta-2,6-dienyl]benzene-1,4-diol](/img/structure/B13814370.png)
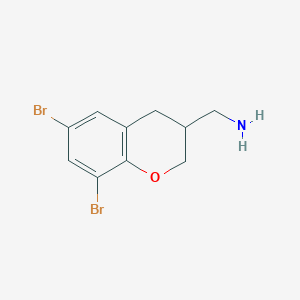
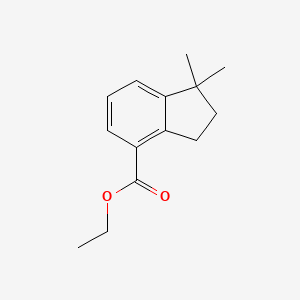

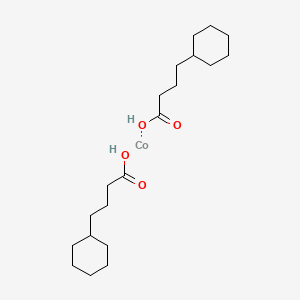
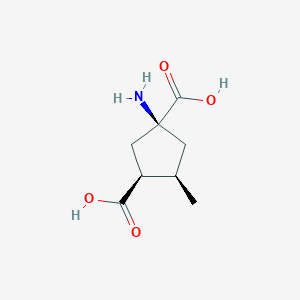
![N-[4-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carboxamide;hydrate;dihydrochloride](/img/structure/B13814401.png)
